molecular formula C21H29N5O2 B10835302 8-Benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

8-Benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B10835302
M. Wt: 383.5 g/mol
InChI Key: PKUZGRWGAWHGEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID28870136-Compound-37 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of PMID28870136-Compound-37 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PMID28870136-Compound-37 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted compounds .

Scientific Research Applications

PMID28870136-Compound-37 has a wide range of scientific research applications, including:

Mechanism of Action

PMID28870136-Compound-37 exerts its effects by inhibiting the enzyme ecto-5’-nucleotidase (CD73). This inhibition prevents the hydrolysis of extracellular nucleotides into nucleosides, thereby affecting various cellular processes and signaling pathways. The compound targets the active site of the enzyme, leading to a decrease in its activity and subsequent downstream effects .

Comparison with Similar Compounds

  • PMID28870136-Compound-38
  • PMID28870136-Compound-39
  • PMID28870136-Compound-53

Comparison: PMID28870136-Compound-37 is unique in its high specificity and potency towards ecto-5’-nucleotidase compared to similar compounds. It has shown better efficacy in preclinical and clinical studies, making it a promising candidate for further development .

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

8-benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H29N5O2/c1-5-12-25(6-2)13-14-26-17(15-16-10-8-7-9-11-16)22-19-18(26)20(27)24(4)21(28)23(19)3/h7-11H,5-6,12-15H2,1-4H3

InChI Key

PKUZGRWGAWHGEF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3

Origin of Product

United States

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